molecular formula C20H24N2O3 B1342323 Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate CAS No. 77211-76-8

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B1342323
CAS No.: 77211-76-8
M. Wt: 340.4 g/mol
InChI Key: JFFNFUMDVAEEDU-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is a piperidine-based chemical compound with the molecular formula C20H24N2O3 . This structure features a piperidine ring core that is substituted at the 4-position with both a hydroxy group and a (phenylamino)methyl moiety, and is protected at the nitrogen by a benzyloxycarbonyl (Cbz) group. While the specific research applications of this exact compound are not fully detailed in the literature, its core structure is highly valuable in medicinal chemistry. Compounds within this chemical family are frequently employed as key synthetic intermediates. For instance, a closely related structure, 1-Benzyl-4-phenylamino-4-(hydroxymethyl)piperidine, is a well-documented intermediate in the preparation of potent opioid analgesics such as Alfentanil and Sufentanil Citrate . This suggests that this compound may serve a similar role as a versatile building block for the synthesis of more complex, biologically active molecules, particularly in pharmaceutical research and development. The presence of multiple functional groups on the piperidine ring makes it a suitable substrate for further chemical modifications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

benzyl 4-(anilinomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(25-15-17-7-3-1-4-8-17)22-13-11-20(24,12-14-22)16-21-18-9-5-2-6-10-18/h1-10,21,24H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFNFUMDVAEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154759
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77211-76-8
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77211-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate typically involves multi-step organic reactionsThe hydroxy group is then introduced through selective oxidation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding mechanisms .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design, particularly in the development of new analgesics and anti-inflammatory agents .

Industry

Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of various chemical products .

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the phenylamino methyl group play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the 4-position of the piperidine ring, influencing solubility, stability, and biological activity.

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound Phenylaminomethyl C₂₀H₂₄N₂O₃ 340.42 Moderate polarity, CNS penetration
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate 5-Methylpyridylmethyl C₂₀H₂₅N₂O₃ 341.19 Increased hydrophilicity; pyridine enhances metal coordination
Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate Trifluoropropyl C₁₆H₂₀F₃NO₃ 331.33 Enhanced metabolic stability (CF₃ group)
Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate 3,4-Dimethylphenylaminomethyl C₂₂H₂₈N₂O₃ 368.48 Improved lipophilicity; potential for enhanced receptor affinity
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride Phenylaminomethyl (acid form) C₁₉H₂₂N₂O₂·HCl 350.86 Ionic form improves aqueous solubility

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoropropyl in ) enhance metabolic stability but may reduce solubility.
  • Aromatic heterocycles (e.g., pyridyl in ) introduce hydrogen-bonding sites, improving target engagement.

Pharmacological Activity and Selectivity

  • NMDA Receptor Antagonists : Compounds like ifenprodil (IC₅₀ = 0.34 µM for NR2B) and Ro 25-6981 (IC₅₀ = 0.009 µM) highlight the importance of piperidine-carbamate scaffolds in NR2B selectivity .

Biological Activity

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate, also known as 1-benzyl-4-anilinopiperidine-4-carboxylic acid, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₃
Molecular Weight315.39 g/mol
CAS Number77211-76-8
Density1.2 ± 0.1 g/cm³
Boiling Point495.6 ± 45 °C
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets by binding to their active sites, influencing various biochemical pathways.

Antibacterial Activity

Recent studies have demonstrated the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 2.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosaNot determined

In vitro tests indicated that the compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure . The presence of hydroxyl and phenylamino groups enhances its antibacterial efficacy, likely due to increased interaction with bacterial cell membranes.

Antifungal Activity

The compound also shows antifungal activity, particularly against Candida species. The efficacy was evaluated through zone of inhibition tests, where it demonstrated significant effects against C. albicans.

Table 3: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm)
Candida albicans24
Aspergillus nigerNot determined

The antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis, leading to cell lysis and death .

Case Studies

Several studies have investigated the biological activities of piperidine derivatives, including this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial properties of various piperidine derivatives, highlighting that substitutions on the piperidine ring significantly influenced antibacterial activity. The presence of electron-donating or electron-withdrawing groups enhanced the potency against tested pathogens .
  • Therapeutic Applications : Research has suggested potential therapeutic applications for this compound in treating infections caused by resistant strains of bacteria and fungi due to its unique mechanism of action that differs from conventional antibiotics .

Q & A

Basic: What safety protocols are recommended for handling Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • First Aid:
    • Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
    • Ingestion: Rinse mouth (if conscious) and seek immediate medical attention .
  • Storage: Keep in a sealed container, away from oxidizers, in a cool, dry, ventilated area .

Basic: What are standard synthetic routes for this compound?

Answer:

  • Key Steps:
    • Intermediate Preparation: Start with piperidine derivatives (e.g., 4-hydroxypiperidine) and introduce benzyl groups via nucleophilic substitution .
    • Functionalization: Use reductive amination or coupling reactions to attach the phenylamino-methyl moiety. For example, cross-electrophile coupling with brominated aromatic precursors under palladium catalysis .
    • Protection/Deprotection: Employ benzyl carbamate protecting groups, followed by acidic or catalytic hydrogenation for deprotection .
  • Example Protocol: A 63% yield was achieved using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and brominated pyridines via in-situ bromination .

Basic: How is structural purity confirmed for this compound?

Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine carbons at δ 50–60 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., experimental [M+H]+^+ = 341.1860 vs. calculated 341.1860) .
  • Chromatography: Use HPLC or GC-MS to verify >95% purity .

Advanced: How can researchers resolve contradictions in reported toxicological data?

Answer:

  • In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay) on human cell lines (HEK293, HepG2) to establish baseline toxicity .
  • Comparative Studies: Benchmark against structurally similar compounds (e.g., benzyl piperidine carboxylates with known LD50_{50}) to infer safety margins .
  • Metabolic Profiling: Use liver microsomes to assess metabolic stability and identify toxic metabolites .

Advanced: What strategies optimize synthesis yield in multi-step reactions?

Answer:

  • Catalyst Screening: Test Pd(OAc)2_2, XPhos, or Ni catalysts for cross-coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures (e.g., 60°C) to suppress side reactions .
  • Automation: Use integrated synthesis consoles for precise control of reaction parameters (e.g., residence time, stoichiometry), achieving yields up to 89% .

Advanced: How does this compound’s biological activity compare to similar piperidine derivatives?

Answer:

  • Receptor Binding: The phenylamino-methyl group enhances affinity for muscarinic acetylcholine receptors (mAChRs) compared to non-substituted analogs (e.g., 10-fold higher IC50_{50} in competitive assays) .
  • Bioactivity Screens: In silico docking (AutoDock Vina) predicts stronger interactions with GPCRs vs. benzyl 4-oxo-piperidine derivatives due to hydrogen bonding with the hydroxy group .
  • In Vivo Studies: Zebrafish models show reduced neurotoxicity compared to tert-butyl analogs, likely due to improved metabolic clearance .

Advanced: What crystallographic methods are used for structural elucidation?

Answer:

  • X-ray Diffraction: Single-crystal X-ray analysis (e.g., SHELX programs) resolves stereochemistry at the 4-hydroxy position. ORTEP-3 GUI aids in visualizing thermal ellipsoids and hydrogen bonding networks .
  • Data Refinement: SHELXL refines high-resolution data (R-factor < 0.05) using least-squares minimization. Twinning detection (SHELXD) is critical for resolving disorder in the benzyl group .

Advanced: How do storage conditions impact compound stability?

Answer:

  • Degradation Pathways: Hydrolysis of the carbamate group occurs under humid conditions (>60% RH), monitored via TLC or 1H^1H NMR .
  • Stabilization: Store at -20°C under argon with molecular sieves to prolong shelf life (>12 months) .
  • Compatibility Testing: Avoid oxidizing agents (e.g., KMnO4_4) to prevent decomposition to nitro derivatives .

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